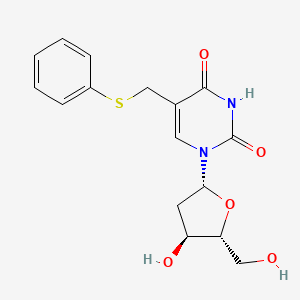
5-(Phenylthiomethyl)-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylthiomethyl)-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoreactive Properties and DNA Damage Studies
5-(Phenylthiomethyl)-2'-deoxyuridine is known for its ability to generate single and multiple lesions within DNA fragments upon exposure to ultraviolet (UV) light. This property is exploited in several studies to understand the mechanisms of DNA damage:
- Generation of Radicals : Upon UV irradiation, this compound undergoes photolytic cleavage, generating a methyl radical that can cross-link with adjacent guanine residues in DNA. This process facilitates the study of mutagenesis and the biological effects of specific DNA lesions .
- Mutagenesis Studies : Research has demonstrated that oligodeoxynucleotides containing this compound can induce targeted mutations, such as G → T transversions, which are critical for understanding the mutagenic potential of DNA damage . The efficiency of these lesions can be quantitatively assessed, providing insights into the biological implications of DNA damage.
Synthesis and Incorporation into Oligonucleotides
The incorporation of this compound into DNA oligomers is achieved through automated phosphoramidite chemistry. This allows researchers to create modified oligonucleotides that can be used in various applications:
- Analytical Techniques : The resulting oligonucleotides can be analyzed using techniques such as NMR and mass spectrometry to characterize the photoproducts generated upon UV exposure . This characterization is essential for understanding the structural changes and potential functional consequences of DNA modifications.
- Applications in Gene Editing : The ability to generate specific lesions within DNA makes this compound a potential candidate for applications in gene editing and synthetic biology, where precise modifications are required .
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound in research:
- Study on Tandem Lesions : A study demonstrated that when incorporated into a trinucleotide sequence, this compound could generate tandem lesions upon exposure to reactive oxygen species. This research provided insights into how oxidative stress can lead to complex DNA damage, which is relevant for cancer research .
- Photochemical Reactions : Research has shown that the photochemical reactions involving this compound are influenced by the surrounding DNA structure, affecting the type and frequency of generated lesions. This finding emphasizes the importance of structural context in DNA damage studies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| DNA Damage Studies | Used to generate specific base lesions for mutagenesis studies. |
| Oligonucleotide Synthesis | Incorporated into DNA strands via automated synthesis techniques for analytical purposes. |
| Gene Editing Research | Potential use in creating targeted modifications within genomic sequences. |
| Reactive Oxygen Species Studies | Investigates how oxidative stress leads to complex DNA damage through photochemical reactions. |
Propriétés
Formule moléculaire |
C16H18N2O5S |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylsulfanylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5S/c19-8-13-12(20)6-14(23-13)18-7-10(15(21)17-16(18)22)9-24-11-4-2-1-3-5-11/h1-5,7,12-14,19-20H,6,8-9H2,(H,17,21,22)/t12-,13+,14+/m0/s1 |
Clé InChI |
IGQARGCFQWMQAY-BFHYXJOUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CSC3=CC=CC=C3)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)CSC3=CC=CC=C3)CO)O |
Synonymes |
5-(phenylthiomethyl)-2'-deoxyuridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















